

Technical Support Center: Optimizing Shoot Elongation with Thidiazuron (TDZ)

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Compound of Interest

Compound Name: Thidiazuron-D5

Cat. No.: B15622081

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Thidiazuron (TDZ) for shoot induction, with a specific focus on improving subsequent shoot elongation.

Troubleshooting Guide: Poor Shoot Elongation After TDZ Induction

This guide addresses the common issue of stunted or inhibited shoot elongation following successful shoot induction with TDZ.

Symptom	Potential Cause	Recommended Solution
Stunted, short, and thick shoots	High TDZ concentration or prolonged exposure inhibiting gibberellin (GA) biosynthesis. [1][2][3]	1. Reduce TDZ Concentration: Optimize TDZ concentration; lower concentrations (e.g., 0.01 - 1.0 μ M) may be sufficient for induction without severe elongation inhibition.[4] [5]2. Two-Step Culture: Transfer shoots to a TDZ-free medium or a medium with a less potent cytokinin (e.g., BAP, Kinetin, or Zeatin) for the elongation phase.[4][6][7]3. Add Gibberellic Acid (GA3): Incorporate GA3 into the elongation medium to counteract the inhibitory effect of TDZ on endogenous GA levels.[1][2]
Fasciated or distorted shoots	Carry-over effect of TDZ.[7]	Subculture the shoots on a plant growth regulator-free medium for a period to allow them to recover before transferring to an elongation medium.[7]
Shoot-tip necrosis	Physiological disorder sometimes associated with TDZ use.[8]	Transfer cultures to a medium with a different cytokinin, such as Kinetin, and optimize the carbon source (e.g., sucrose, fructose, glucose).[8]
Hyperhydricity (vitrification)	Can be induced by high concentrations of TDZ.[9]	Reduce the TDZ concentration in the induction medium and ensure proper gas exchange in the culture vessel.[9]

Failure to elongate on TDZ-free medium

Residual inhibitory effects of TDZ.[7]

Transfer shoots to a medium containing a combination of a weaker cytokinin (e.g., BAP) and a low concentration of an auxin (e.g., IAA or NAA).[7]

Frequently Asked Questions (FAQs)

Q1: Why do shoots induced with TDZ often fail to elongate properly?

A1: Thidiazuron (TDZ) is a potent cytokinin that, while excellent for inducing shoot formation, can inhibit shoot elongation. This is primarily because TDZ suppresses the biosynthesis of bioactive gibberellins (GAs), which are essential hormones for stem and internode elongation. [1][2][3] TDZ has been shown to significantly suppress the expression of genes encoding key GA biosynthesis enzymes like GA3 and GA20 oxidases.[1][2]

Q2: What is the most effective way to overcome the inhibitory effect of TDZ on shoot elongation?

A2: A two-step culture procedure is a highly effective and commonly used method. First, induce shoots on a medium containing the optimal concentration of TDZ. Once shoots have been initiated, transfer them to a second medium that promotes elongation. This elongation medium is typically TDZ-free and may be supplemented with a less potent cytokinin like zeatin or 6-benzylaminopurine (BAP), and/or gibberellic acid (GA3) to restore normal elongation.[4][6]

Q3: Can I add other plant growth regulators to the TDZ induction medium to improve subsequent elongation?

A3: While TDZ is often used as the sole cytokinin for induction, some protocols successfully use it in combination with other plant growth regulators. For instance, a combination of TDZ with an auxin like α -naphthalene acetic acid (NAA) has been used.[6] However, the more common and generally more effective approach is to separate the induction and elongation phases into a two-step process with different media compositions.[4][6]

Q4: What concentration of TDZ is recommended to balance shoot induction and elongation?

A4: The optimal TDZ concentration is species-dependent. However, to minimize negative effects on elongation, it is advisable to use the lowest effective concentration for shoot induction. For many species, this ranges from 0.1 to 5.0 μM .^[4] It's crucial to perform a dose-response experiment to determine the ideal concentration for your specific plant species.

Q5: How does prolonged exposure to TDZ affect shoot development?

A5: Prolonged exposure to TDZ can lead to several adverse effects, including the formation of fasciated (fused), distorted, and stunted shoots. It can also cause hyperhydricity and inhibit subsequent root formation.^{[9][10]} To avoid these issues, it is recommended to limit the duration of exposure to TDZ before transferring the cultures to an elongation medium.

Experimental Protocols

Protocol 1: Two-Step Procedure for Shoot Induction and Elongation

This protocol is based on the principle of using TDZ for shoot induction followed by transfer to a zeatin-containing medium for elongation, as demonstrated with lingonberry.^[4]

Step 1: Shoot Induction

- **Explant Preparation:** Use in vitro-derived leaves as explants.
- **Induction Medium:** Prepare a basal medium (e.g., Murashige and Skoog - MS) supplemented with TDZ at a concentration of 1 to 5 μM .
- **Culture Conditions:** Place explants on the induction medium and incubate in the dark at 20 ± 2 °C for 2 weeks, then transfer to a 16-hour photoperiod.
- **Duration:** Culture for 8 weeks or until shoot buds are initiated.

Step 2: Shoot Elongation

- **Elongation Medium:** Prepare a basal medium (e.g., MS) supplemented with zeatin at a concentration of 1 to 2 μM .

- **Transfer:** Transfer the shoot clumps initiated on the TDZ medium to the zeatin-containing elongation medium.
- **Subculture:** Subculture one additional time on the same elongation medium to obtain usable shoots (3 to 4 cm long).

Protocol 2: Overcoming TDZ Inhibition with Gibberellic Acid (GA3)

This protocol is based on studies in miniature rose plants where GA3 was used to counteract TDZ-induced shoot growth inhibition.^{[1][2]}

- **TDZ Treatment (Induction):** Apply TDZ to induce shoots as per your established protocol. For example, potted plants can be sprayed with a 100 μ M TDZ solution.^{[1][2]}
- **Combined Treatment for Elongation:** For in vitro cultures, after shoot induction on a TDZ-containing medium, transfer the shoots to an elongation medium. For whole plants, a combined spray can be used.
- **Elongation Medium/Solution:** Prepare a medium or solution containing both TDZ (at the concentration used for induction) and GA3. The concentration of GA3 will need to be optimized, but a starting point could be around 100 μ M.
- **Evaluation:** Measure shoot and internode length over time to assess the reversal of inhibition. Note that while elongation may be restored, some effects like increased stem thickness might persist.^{[1][2]}

Quantitative Data Summary

Table 1: Effect of TDZ Concentration on Shoot Regeneration and Vigor in Lingonberry^[4]

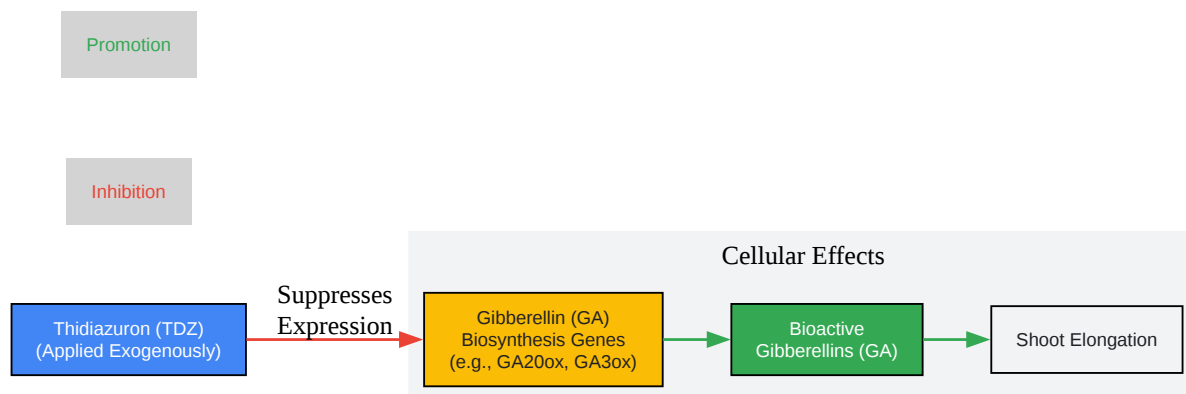
TDZ Concentration (μM)	Explants with Shoots (%)	Number of Shoots per Explant	Shoot Vigor (1-5 scale)
0	0	0	0
0.1	15	0.2	3.0
1.0	70	1.8	4.0
5.0	85	3.5	2.0
10.0	80	4.2	1.0

Shoot vigor rated on a scale of 1 (poor) to 5 (excellent).

Table 2: Effect of TDZ and GA3 on Miniature Rose Shoot and Internode Length^{[1][2]}

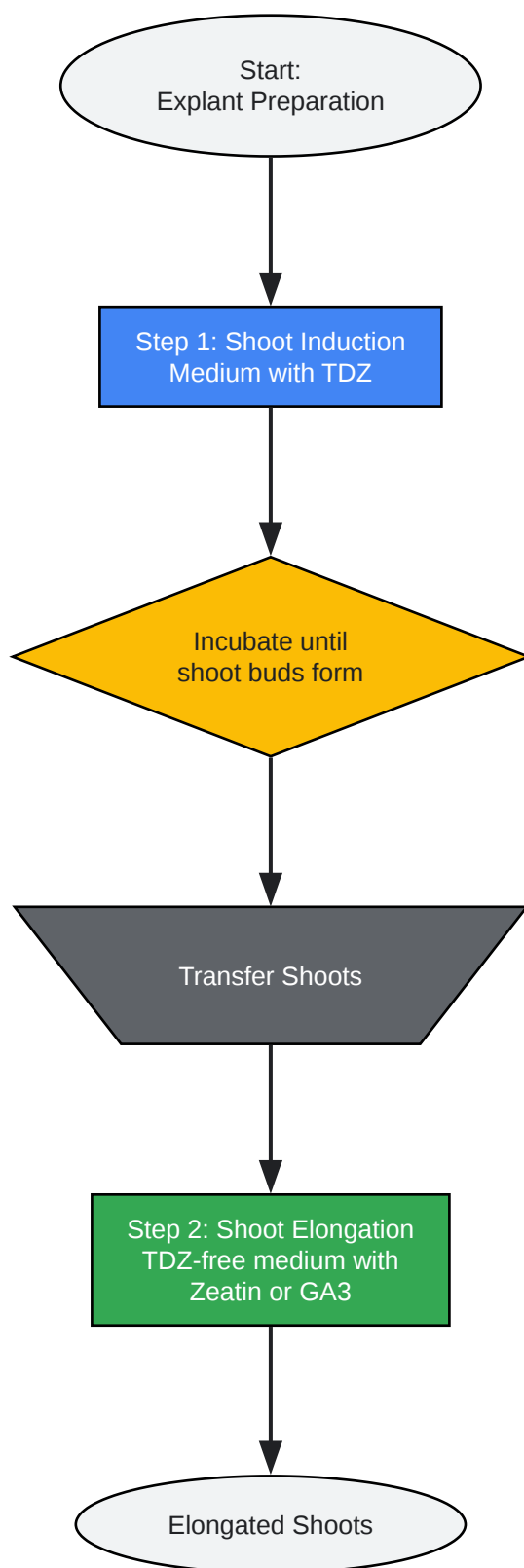
Treatment	Total Shoot Length (cm) after 2 weeks	Third Internode Length (cm)	Fourth Internode Length (cm)
Control	~5.5	~1.8	~1.5
100 μM TDZ	~2.5	~0.8	~0.6
100 μM GA3	>6.0	>2.0	>1.8
100 μM TDZ + 100 μM GA3	~5.8	~1.8	~1.5

Visualizations



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Caption: TDZ signaling pathway inhibiting shoot elongation.



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Caption: Two-step workflow for shoot elongation.

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